2-Bromo-5-picoline-d6, also known as 2-bromo-5-methylpyridine-d6, is a deuterated derivative of 2-bromo-5-picoline. This compound is characterized by the presence of a bromine atom at the second position and a methyl group at the fifth position of the pyridine ring, with deuterium atoms replacing some hydrogen atoms in its molecular structure. Its molecular formula is , and it has a molecular weight of approximately 173.02 g/mol. The compound is typically encountered as a light yellow solid with a melting point ranging from 40 to 45 °C and a boiling point around 95 to 96 °C under reduced pressure conditions .
These reactions make it a versatile intermediate in organic synthesis .
The synthesis of 2-bromo-5-picoline-d6 can be achieved through several methodologies:
2-Bromo-5-picoline-d6 is primarily used in:
Interaction studies involving 2-bromo-5-picoline-d6 focus on its reactivity with various nucleophiles and electrophiles. The compound's ability to undergo substitution reactions makes it an ideal candidate for exploring reaction mechanisms in organic chemistry. Additionally, its interactions with biological systems may provide insights into its pharmacological potential and toxicity profiles .
Several compounds are structurally similar to 2-bromo-5-picoline-d6. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Bromo-5-methylpyridine | 3510-66-5 | 0.89 |
(6-Bromopyridin-3-yl)methanamine | 120740-10-5 | 0.86 |
2-Bromo-4-methylpyridine | 109-04-6 | 0.84 |
3-Bromo-4-methylpyridine | 122306-01-8 | 0.84 |
4-Bromo-3-methylpyridine | 149806-06-4 | 0.83 |
The uniqueness of 2-bromo-5-picoline-d6 lies in its specific substitution pattern on the pyridine ring combined with its deuterated nature, which enhances its utility in spectroscopic studies while providing insights into reaction mechanisms that other non-deuterated analogs may not offer.